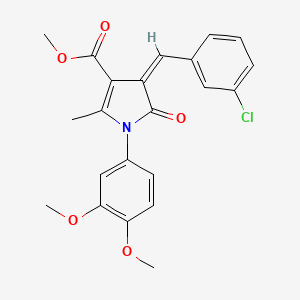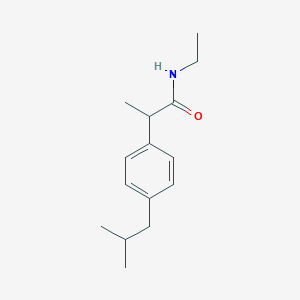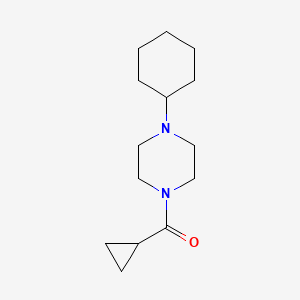![molecular formula C14H11Cl2NS B4795292 (3,4-dichlorobenzylidene)[2-(methylthio)phenyl]amine](/img/structure/B4795292.png)
(3,4-dichlorobenzylidene)[2-(methylthio)phenyl]amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3,4-dichlorobenzylidene)[2-(methylthio)phenyl]amine, also known as dichlorophene, is a chemical compound that has been used in various scientific research applications. It is a crystalline solid with a molecular weight of 301.21 g/mol and a chemical formula of C14H11Cl2NS.
Mecanismo De Acción
Dichlorophene works by disrupting the bacterial cell membrane, leading to leakage of cellular contents and ultimately cell death. It also inhibits the activity of certain enzymes in fungi and insects, leading to their death.
Biochemical and Physiological Effects:
Dichlorophene has been shown to have low toxicity in mammals, with no significant adverse effects reported at low doses. However, at higher doses, it can cause liver and kidney damage.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Dichlorophene has several advantages for use in lab experiments, including its broad-spectrum antibacterial and antifungal activity and its ability to penetrate bacterial biofilms. However, its use is limited by its potential toxicity and the development of bacterial resistance.
Direcciones Futuras
Future research directions for (3,4-dichlorobenzylidene)[2-(methylthio)phenyl]aminee could include the development of more effective and less toxic derivatives, the investigation of its potential use as an antiviral agent, and the study of its mechanism of action in more detail. Additionally, further research could be conducted on the development of strategies to prevent the development of bacterial resistance to (3,4-dichlorobenzylidene)[2-(methylthio)phenyl]aminee.
Aplicaciones Científicas De Investigación
Dichlorophene has been used in various scientific research applications, including as an antibacterial agent, a fungicide, and an insecticide. It has been shown to be effective against a range of bacteria, including Staphylococcus aureus and Escherichia coli.
Propiedades
IUPAC Name |
1-(3,4-dichlorophenyl)-N-(2-methylsulfanylphenyl)methanimine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11Cl2NS/c1-18-14-5-3-2-4-13(14)17-9-10-6-7-11(15)12(16)8-10/h2-9H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFDWAAMXRNHCCV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC=C1N=CC2=CC(=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11Cl2NS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(E)-(3,4-dichlorophenyl)methylidene]-2-(methylsulfanyl)aniline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[4-(4-chlorophenyl)-5-methyl-1,3-thiazol-2-yl]-N-(2-fluorophenyl)-3-phenylpropanamide](/img/structure/B4795217.png)
![N-{2-methyl-4-[(phenylthio)methyl]phenyl}-2-thiophenesulfonamide](/img/structure/B4795224.png)
![methyl 4-({3-[(2-methylbenzoyl)amino]-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene}methyl)benzoate](/img/structure/B4795229.png)

![1-methyl-5-[(4-pyridinylamino)carbonyl]-1H-pyrazole-4-carboxylic acid](/img/structure/B4795261.png)
![(2-furylmethyl)[2-(5-methoxy-1H-indol-3-yl)ethyl]amine](/img/structure/B4795269.png)

![1-(phenylsulfonyl)-4-[(2,3,5,6-tetramethylphenyl)sulfonyl]piperazine](/img/structure/B4795281.png)
![N-[1-(5-chloro-2-thienyl)ethyl]-N'-(2-methoxy-4-nitrophenyl)urea](/img/structure/B4795287.png)
![1,3,6-trimethyl-N-(3-methylbutyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B4795300.png)
![6-methyl-5-(4-methylphenyl)-3-[2-(4-morpholinyl)-2-oxoethyl]thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B4795301.png)
![2-({4-ethyl-5-[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]-4H-1,2,4-triazol-3-yl}thio)-N'-{4-methoxy-3-[(3-nitro-1H-pyrazol-1-yl)methyl]benzylidene}acetohydrazide](/img/structure/B4795322.png)
